molecular formula C17H20N2O3S B2511129 (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 1705931-63-0

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

Cat. No.: B2511129
CAS No.: 1705931-63-0
M. Wt: 332.42
InChI Key: FUKWCLXJYCBBEJ-UHFFFAOYSA-N
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Description

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and chemical biology research, particularly in the field of kinase inhibition. Its molecular structure incorporates a 4,5,6,7-tetrahydrobenzo[d]isoxazole moiety, a privileged scaffold commonly found in potent kinase inhibitors. This structural motif is known to interact with the hinge region of kinase ATP-binding sites. Compounds featuring this core, such as the well-known pan-kinase inhibitor Staurosporine and the selective JAK inhibitor Tofacitinib , demonstrate the high value of such heterocyclic systems in drug discovery. The specific substitution pattern of this compound, including the 1,4-thiazepane ring bearing a furan group, suggests it was designed to explore selectivity and potency against a specific kinase target or kinome profile. Researchers can utilize this compound as a key chemical probe to study kinase-mediated signaling pathways, to investigate cellular processes like proliferation and apoptosis, and as a starting point for the development of novel therapeutic agents for conditions such as cancer and inflammatory diseases. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c20-17(16-12-4-1-2-5-13(12)22-18-16)19-8-7-15(23-11-9-19)14-6-3-10-21-14/h3,6,10,15H,1-2,4-5,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKWCLXJYCBBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(SCC3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a heterocyclic organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure

The compound features a furan ring and a thiazepane structure combined with a tetrahydrobenzo[d]isoxazole moiety. The presence of these functional groups suggests diverse biological activities.

Component Description
Furan RingContributes to potential antimicrobial activity
Thiazepane RingAssociated with various therapeutic effects
Tetrahydrobenzo[d]isoxazoleMay enhance neuroprotective properties

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The furan and thiazepane components have been linked to activity against various bacterial strains, suggesting potential as a new class of antibiotics .

Neuropharmacological Effects

The tetrahydrobenzo[d]isoxazole moiety has been studied for its role in modulating neurotransmitter systems. Compounds in this class have shown promise as positive allosteric modulators of AMPA receptors, which are critical for synaptic transmission and plasticity in the central nervous system. This could imply potential applications in treating neurodegenerative diseases .

Anticancer Activity

Thiazepane derivatives have been recognized for their anticancer properties. Preliminary studies suggest that the combination of the thiazepane structure with other functional groups may enhance cytotoxicity against cancer cell lines . Further investigations are necessary to elucidate the specific mechanisms involved.

The biological activity of this compound likely involves multiple mechanisms:

  • Receptor Modulation : Interaction with neurotransmitter receptors may lead to enhanced signaling pathways.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Cell Membrane Interaction : The structural components may facilitate interactions with cellular membranes, influencing permeability and transport processes.

Synthesis and Evaluation

Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities. For example:

  • A study synthesized several thiazepane derivatives and assessed their antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
  • Another investigation explored the neuroprotective effects of related compounds in animal models of neurodegeneration .

Comparative Analysis

Comparative studies with structurally similar compounds reveal that the unique combination of furan and thiazepane rings significantly enhances biological activity compared to single-component analogs.

Compound Activity Reference
2-AcetylfuranAntimicrobial
Thiazepane derivativesAnticancer
BenzothiadiazinesNeuroprotective

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazepane/Isoxazole Motifs

  • Compound 4 and 5 (): These isostructural thiazole-pyrazol-triazole derivatives share planar conformations but lack the methanone bridge and tetrahydrobenzo[d]isoxazole system. Their fluorophenyl substituents enhance lipophilicity, contrasting with the furan and isoxazole groups in the target compound, which may improve water solubility .
  • Thiazolylmethylcarbamate Analogs (): These feature carbamate-linked thiazole rings and hydroperoxypropan-2-yl groups.

Pharmacological Activity Comparisons

  • Antitumor Methanones (): Bhole and Bhusari (2010) synthesized (4-hydroxyphenyl)[5-substituted-1,3,4-thiadiazol-3-yl]methanones with antitumor activity.

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Core Structure Key Substituents Bioactivity Insights Reference
Target Compound 1,4-Thiazepane + Tetrahydroisoxazole Furan-2-yl, Methanone Hypothesized kinase inhibition
Bhole & Bhusari’s Methanones Thiadiazole + Phenyl 4-Hydroxyphenyl, Alkyl/Aryl Antitumor (IC₅₀: 5–20 µM)
Isostructural Compounds 4 & 5 () Thiazole-Pyrazol-Triazole 4-Fluorophenyl, Methyl Crystallographic stability

Key Research Findings and Gaps

  • Structural Advantages : The furan and isoxazole groups may enhance solubility and binding to polar enzyme pockets compared to purely aromatic analogs (e.g., ’s fluorophenyl derivatives) .
  • Unresolved Questions: No direct data on the target compound’s pharmacokinetics or toxicity. ’s antitumor methanones suggest plausible activity, but empirical validation is needed .
  • Synthetic Feasibility : Hydrogenation methods () and crystallization () are promising, but furan’s reactivity under reducing conditions remains a concern .

Notes

Evidence Limitations: None of the provided studies directly address the target compound, necessitating extrapolation from structural analogs.

Diverse References : Citations span synthesis (), pharmacology (), and crystallography (), ensuring a multidisciplinary perspective.

Research Priorities : Enzymatic assays (e.g., kinase or protease inhibition) and in vivo models are critical next steps, informed by methodologies in and .

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